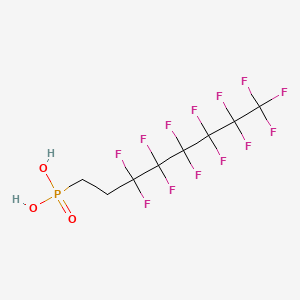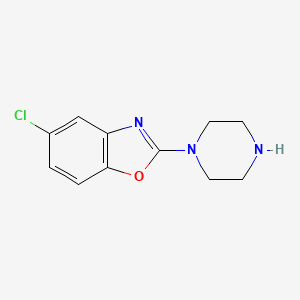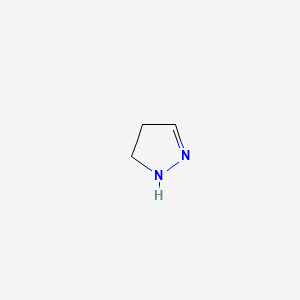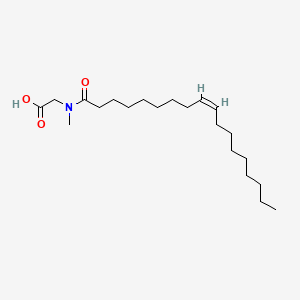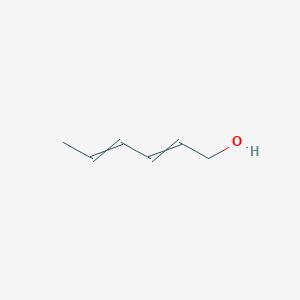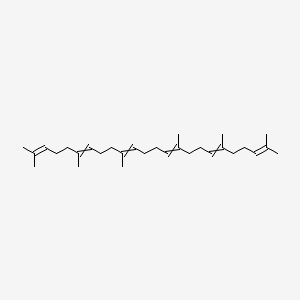
squalene
Overview
Description
Squalene is a naturally occurring organic compound classified as a triterpene hydrocarbon. It is a crucial intermediate in the biosynthesis of sterols, including cholesterol in humans. This compound was first identified in 1916 in the liver oil of deep-sea sharks by Japanese chemist Mitsumaru Tsujimoto. It is widely distributed in nature, found in plants, animals, and humans, particularly in human sebum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalene can be synthesized through the mevalonic acid pathway or the 2-C-methyl-D-erythritol 4-phosphate pathway. These pathways involve the condensation of isoprene units to form the linear triterpene structure of this compound .
Industrial Production Methods: Traditionally, this compound has been extracted from shark liver oil. due to environmental concerns and the decline in shark populations, alternative sources have been explored. Microbial fermentation using genetically engineered strains of yeast such as Saccharomyces cerevisiae and Yarrowia lipolytica has shown promise for large-scale production. Additionally, this compound can be extracted from plant sources like olive oil, amaranth oil, and rice bran oil .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound epoxide, which is a key intermediate in the biosynthesis of sterols.
Reduction: this compound can be hydrogenated to form squalane, a saturated hydrocarbon used in cosmetics and pharmaceuticals.
Substitution: this compound can participate in various substitution reactions, particularly in the presence of catalysts
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone under controlled conditions.
Reduction: Hydrogenation is carried out using hydrogen gas and a palladium catalyst at elevated temperatures and pressures.
Substitution: Various catalysts and solvents can be used depending on the desired substitution reaction
Major Products:
This compound Epoxide: Formed during oxidation.
Squalane: Formed during hydrogenation.
Various Substituted Derivatives: Depending on the substitution reactions
Scientific Research Applications
Squalene has a wide range of applications in various fields:
Chemistry: Used as a precursor in the synthesis of sterols and other triterpenoids.
Biology: Plays a role in the biosynthesis of cholesterol and other essential biomolecules.
Medicine: Used as an adjuvant in vaccines to enhance immune response, and has potential anti-tumor and cardio-protective properties.
Industry: Widely used in cosmetics as a moisturizer and emollient, and in pharmaceuticals for its antioxidant properties .
Mechanism of Action
Squalene exerts its effects primarily through its role as a precursor in the biosynthesis of sterols. It undergoes oxidation to form this compound epoxide, which is then cyclized to produce lanosterol. Lanosterol is further processed to form cholesterol and other sterols. This compound also has antioxidant properties, protecting cells from oxidative damage by scavenging free radicals .
Comparison with Similar Compounds
Squalene is unique due to its high degree of unsaturation and its role as a key intermediate in sterol biosynthesis. Similar compounds include:
Beta-Carotene: A precursor to vitamin A with antioxidant properties.
Coenzyme Q10: Involved in the electron transport chain and has antioxidant properties.
Vitamins A, E, and K: Essential vitamins with various biological functions.
These compounds share some functional similarities with this compound, particularly in their antioxidant properties and roles in biological processes, but this compound’s specific role in sterol biosynthesis sets it apart.
Properties
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNTYWPHWGJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064767 | |
| Record name | Squalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7683-64-9 | |
| Record name | Squalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7820441.png)
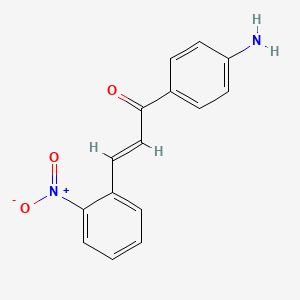
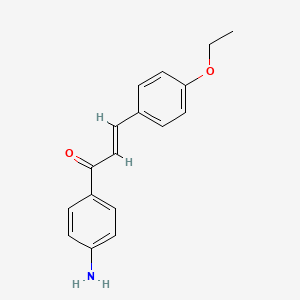
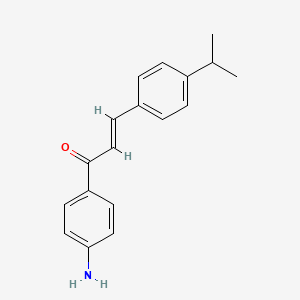
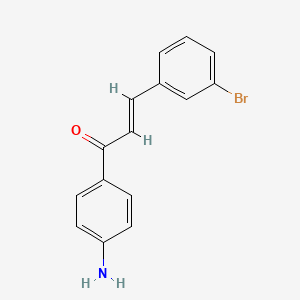
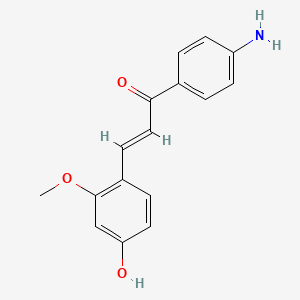
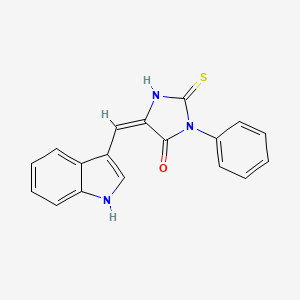
![{(3S,4R)-4-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol hydrochloride](/img/structure/B7820480.png)
